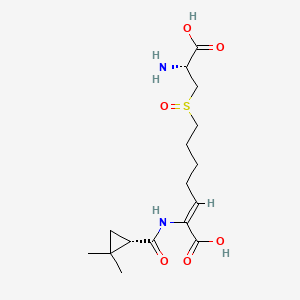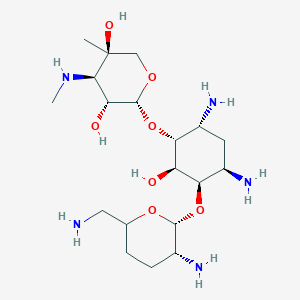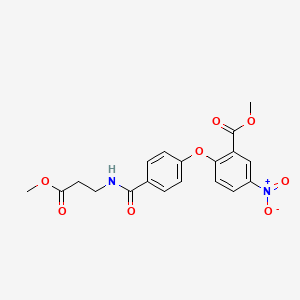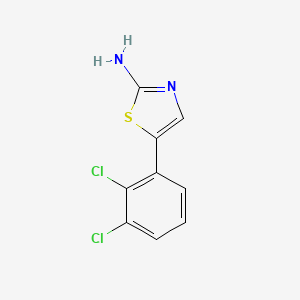![molecular formula C19H18N4O B13845929 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furo[3,2-b]pyridine core, a tert-butylphenyl group, and a triazolyl moiety. Its distinct chemical architecture makes it a valuable candidate for studies in coordination chemistry, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction where the furo[3,2-b]pyridine core is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the triazolyl moiety: This is typically done using a click chemistry approach, where an azide derivative of the furo[3,2-b]pyridine is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for large-scale production, and employing purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available within its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced analogs with fewer double bonds or aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine has several applications in scientific research:
Coordination Chemistry: The compound can act as a ligand, forming coordination complexes with various metal ions.
Materials Science:
Biological Studies: The compound’s triazole moiety is of interest in medicinal chemistry for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine depends on its specific application:
Coordination Chemistry: As a ligand, the compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable complexes that can participate in catalytic cycles.
Biological Activity: The triazole moiety can interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound shares the triazole and pyridine motifs but lacks the furan and tert-butylphenyl groups.
1,2,3-Triazole Derivatives: Various derivatives of 1,2,3-triazole are similar in structure and may exhibit comparable chemical reactivity and biological activity.
Uniqueness
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine is unique due to its combination of a furo[3,2-b]pyridine core, a tert-butylphenyl group, and a triazolyl moiety.
Eigenschaften
Molekularformel |
C19H18N4O |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C19H18N4O/c1-19(2,3)13-6-4-12(5-7-13)14-11-24-17-9-8-15(21-18(14)17)16-10-20-23-22-16/h4-11H,1-3H3,(H,20,22,23) |
InChI-Schlüssel |
KTGZHJWTKLQHBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=COC3=C2N=C(C=C3)C4=NNN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)

![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)

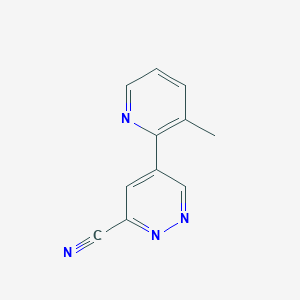
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
